1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound characterized by the presence of multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and furan-2-ylpyridine intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea can be compared with other compounds that have similar structural features, such as:
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-ylmethyl)urea
Highlighting Its Uniqueness: The presence of both benzo[d][1,3]dioxole and furan-2-ylpyridine moieties in the same molecule makes this compound unique. This combination of aromatic and heterocyclic structures imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-9-13-3-4-17-18(7-13)26-12-25-17)22-10-14-6-15(11-20-8-14)16-2-1-5-24-16/h1-8,11H,9-10,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKUMAXWGNRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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